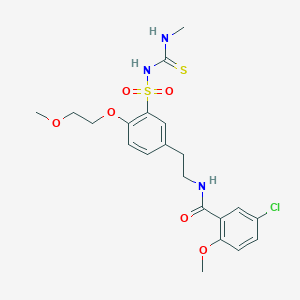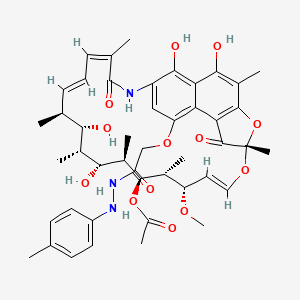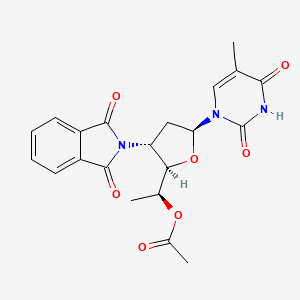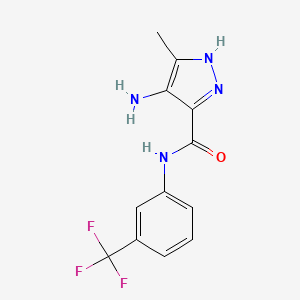
1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable molecule for various applications.
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of hydrazones with α-bromo ketones under mild conditions . Another method involves the use of a one-pot synthesis approach, where (hetero)arenes and carboxylic acids are reacted to form the pyrazole ring . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Analyse Chemischer Reaktionen
1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways related to inflammation and cancer .
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 1H-Pyrazole-3-carboxamide, 4-amino-5-methyl-N-(3-(trifluoromethyl)phenyl)- stands out due to its unique trifluoromethyl group, which imparts enhanced stability and biological activity. Similar compounds include:
4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide: This compound has a different substitution pattern, leading to variations in its biological activity and applications.
Eigenschaften
CAS-Nummer |
86927-75-5 |
|---|---|
Molekularformel |
C12H11F3N4O |
Molekulargewicht |
284.24 g/mol |
IUPAC-Name |
4-amino-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11F3N4O/c1-6-9(16)10(19-18-6)11(20)17-8-4-2-3-7(5-8)12(13,14)15/h2-5H,16H2,1H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
COCHDYGACKQXJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





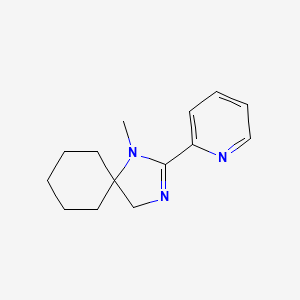
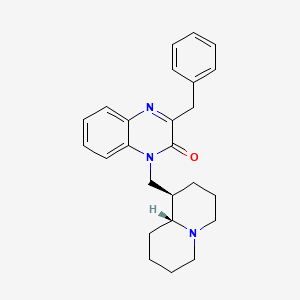

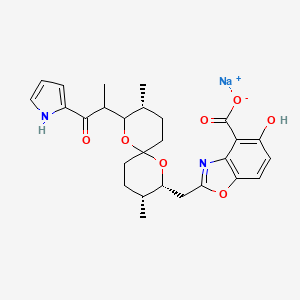
![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)
![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)
